This compound can be sourced from various chemical suppliers, including VWR and PubChem, where it is available in high purity (97%) for research purposes. The compound's CAS number is 148836-24-2, and it has been cataloged under various identifiers in chemical databases, including the MDL number MFCD08234771 .
The synthesis of (S)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole typically involves the following steps:
Specific reaction conditions such as temperature, solvent choice (often polar aprotic solvents), and reaction time are critical for optimizing yield and selectivity in producing the desired enantiomer .
The molecular structure of (S)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole features:
The InChI string for this compound is InChI=1S/C12H14BrNO/c1-8(2)11-7-15-12(14-11)9-5-3-4-6-10(9)
. This representation provides insight into its connectivity and stereochemistry.
(S)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole can participate in various chemical reactions:
These reactions are influenced by factors such as solvent polarity, temperature, and the presence of catalysts .
The mechanism of action for (S)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole largely depends on its application in biological systems:
The physical properties of (S)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole include:
Chemical properties include reactivity patterns typical of oxazoles, such as susceptibility to electrophilic attack due to the electron-deficient nitrogen atom in the heterocycle .
(S)-2-(2-Bromophenyl)-4-isopropyl-4,5-dihydrooxazole has several scientific applications:
Its diverse applications underscore its significance in both academic research and industrial contexts .
CAS No.: 169062-92-4
CAS No.: 526-97-6
CAS No.: 57296-04-5
CAS No.: 18777-73-6
CAS No.: 403640-27-7
CAS No.: 1152-76-7